1-[1-(Phenylsulfanyl)propyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[1-(Phenylsulfanyl)propyl]-1H-1,2,3-benzotriazole is a chemical compound known for its unique structural properties and versatile applications. This compound features a benzotriazole moiety, which is a well-known scaffold in organic chemistry due to its stability and reactivity. The presence of a phenylsulfanyl group further enhances its chemical properties, making it a valuable compound in various scientific fields.
Preparation Methods
The synthesis of 1-[1-(Phenylsulfanyl)propyl]-1H-1,2,3-benzotriazole typically involves the reaction of 1H-1,2,3-benzotriazole with a phenylsulfanylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
1-[1-(Phenylsulfanyl)propyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the benzotriazole ring or the phenylsulfanyl group.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group yields sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the benzotriazole ring .
Scientific Research Applications
1-[1-(Phenylsulfanyl)propyl]-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-[1-(Phenylsulfanyl)propyl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets through its benzotriazole and phenylsulfanyl groups. The benzotriazole moiety can act as a ligand, binding to metal ions or enzyme active sites, while the phenylsulfanyl group can participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-[1-(Phenylsulfanyl)propyl]-1H-1,2,3-benzotriazole can be compared with other benzotriazole derivatives and phenylsulfanyl compounds:
1-(Methylsulfonyl)-1H-benzotriazole: This compound features a methylsulfonyl group instead of a phenylsulfanyl group, which affects its reactivity and applications.
1-[1-(Phenylsulfanyl)prop-1-en-1-yl]-1H-1,2,3-benzotriazole: This derivative has a double bond in the propyl chain, which can influence its chemical behavior and biological activity.
The uniqueness of this compound lies in its combination of the benzotriazole scaffold with the phenylsulfanyl group, providing a distinct set of properties that can be exploited in various scientific and industrial applications .
Properties
IUPAC Name |
1-(1-phenylsulfanylpropyl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-2-15(19-12-8-4-3-5-9-12)18-14-11-7-6-10-13(14)16-17-18/h3-11,15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFNCRDTLJAZFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(N1C2=CC=CC=C2N=N1)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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